

# Application Notes: Extraction of Cartap Hydrochloride from Plant Tissues

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## Compound of Interest

Compound Name: *Cartap hydrochloride*

Cat. No.: *B1668583*

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## Introduction

**Cartap hydrochloride** is a nereistoxin analogue insecticide used to control a variety of insect pests in crops such as rice, vegetables, and tea.<sup>[1][2]</sup> Due to its potential risks to human health and the environment, monitoring its residue levels in agricultural products is crucial. This document provides a detailed protocol for the extraction of **Cartap hydrochloride** from plant tissues for analytical purposes. The described methods are based on established analytical procedures such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and other solvent extraction techniques followed by cleanup and analysis.

## Principle

The extraction of **Cartap hydrochloride** from plant tissues typically involves homogenization of the sample followed by extraction with a suitable solvent.<sup>[2][3]</sup> Acidified organic solvents or dilute acids are commonly used to efficiently extract the polar **Cartap hydrochloride**. Subsequent cleanup steps are essential to remove co-extracted matrix components such as pigments, lipids, and sugars that can interfere with the final analysis. Dispersive solid-phase extraction (d-SPE) is a frequently employed cleanup technique.<sup>[2]</sup> The final determination is generally performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with a suitable detector. In some methods, Cartap is derivatized to nereistoxin for easier detection.

## Experimental Protocols

Two primary protocols are detailed below. Protocol 1 is a widely used QuEChERS-based method suitable for many vegetable and fruit matrices. Protocol 2 describes a method using dilute hydrochloric acid, which is particularly effective for rice and other grains.

#### Protocol 1: QuEChERS-based Extraction for Fruits and Vegetables (e.g., Brinjal)

This protocol is adapted from the AOAC Official Method 2007.01 (QuEChERS).

##### 1. Sample Preparation:

- Collect representative samples of the plant tissue (e.g., brinjal).
- Homogenize the samples using a high-speed blender or homogenizer.

##### 2. Extraction:

- Weigh  $15 \pm 0.1$  g of the homogenized sample into a 50 mL centrifuge tube.
- Add  $30 \pm 0.1$  mL of acetonitrile to the tube.
- Homogenize the sample and solvent mixture for 2-3 minutes at 14,000-15,000 rpm.
- Add  $3 \pm 0.1$  g of sodium chloride and shake gently to prevent agglomeration of the salt.
- Centrifuge the tube for 3 minutes at 2,500-3,000 rpm to separate the organic and aqueous layers.

##### 3. Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

- Transfer an 8 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube.
- Add  $0.4 \pm 0.01$  g of primary secondary amine (PSA) sorbent and  $1.2 \pm 0.01$  g of anhydrous magnesium sulfate.
- Vortex the tube for 30 seconds to ensure thorough mixing of the sorbent with the extract.
- Centrifuge for 5 minutes at 2,500-3,000 rpm.

##### 4. Final Preparation for Analysis:

- Take a 2 mL aliquot of the cleaned extract and transfer it to a test tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen using a turbovap.
- Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

#### Protocol 2: Dilute Hydrochloric Acid Extraction for Rice Plant Tissues

This protocol is suitable for rice plants, husked rice, and rice hulls.

#### 1. Sample Preparation:

- Grind the plant tissue (e.g., rice straw, grain) to a fine powder.

#### 2. Extraction:

- Weigh a representative amount of the powdered sample.
- Add a measured volume of 0.02 M hydrochloric acid (HCl) in a mixer grinder (e.g., 200 mL for a given sample size).
- Homogenize at high speed for 15 minutes.
- Filter the extract through a Büchner funnel under suction.
- Repeat the extraction of the residue with a fresh portion of 0.02 M HCl to ensure complete recovery.
- Combine the filtrates.

#### 3. Derivatization to Nereistoxin (Optional but recommended for GC analysis):

- To the combined extract, add 5 mL of 2% nickel chloride (NiCl<sub>2</sub>) solution.
- Add 5 mL of concentrated ammonium hydroxide and shake for 15 minutes. This step converts Cartap to nereistoxin under basic conditions.

#### 4. Liquid-Liquid Extraction (LLE) for Cleanup:

- Extract the aqueous phase twice with 100 mL of n-hexane to remove non-polar interferences. Discard the hexane layers.
- The resulting aqueous phase containing nereistoxin can be further concentrated or directly analyzed.

#### 5. Solid Phase Extraction (SPE) for further cleanup (Alternative to LLE):

- The extract can be passed through an MCX solid-phase extraction cartridge for cleanup before derivatization and analysis.

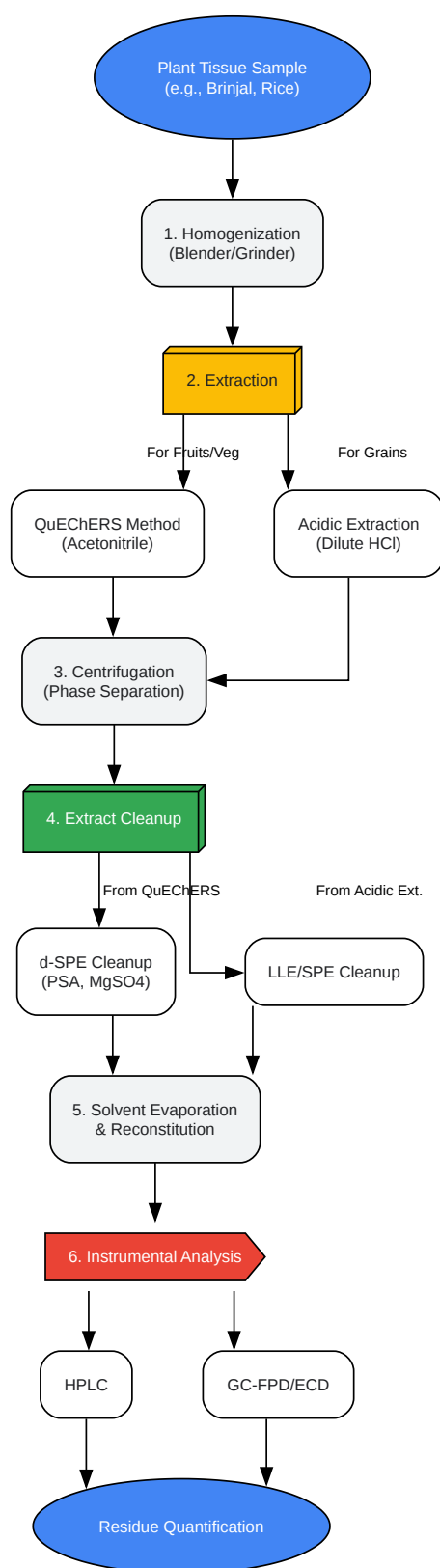
## Quantitative Data Summary

The efficiency of the extraction protocols can be evaluated by recovery studies, where a known amount of **Cartap hydrochloride** is spiked into a blank sample matrix and the percentage recovered is calculated. The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be reliably quantified.

Plant Matrix	Extraction Method	Fortification Level (mg/kg)	Average Recovery (%)	LOQ (mg/kg)	Analytical Method	Reference
Brinjal	QuEChERS	0.05	96.6	0.05	HPLC	
Brinjal	QuEChERS	0.25	90.6	0.05	HPLC	
Brinjal	QuEChERS	0.50	93.3	0.05	HPLC	
Rice Plants	Dilute HCl, Derivatization, SLE-SPE	Multiple Levels	80.0 - 114.4	Not Specified	GC-FPD	
Husked Rice	Dilute HCl, Derivatization, SLE-SPE	Multiple Levels	80.0 - 114.4	Not Specified	GC-FPD	
Rice Hull	Dilute HCl, Derivatization, SLE-SPE	Multiple Levels	80.0 - 114.4	Not Specified	GC-FPD	
Tea	Water with Formic Acid and Ammonium Formate	Multiple Levels	83.8 - 102.7	0.51-12.1 µg/kg	HILIC-MS/MS	
Various Plant Foods	HCl with Cysteine HCl, Derivatization	Multiple Levels	72 - 108	Not Specified	GC-ECD	

## Visualizations

Below is a diagram illustrating the general experimental workflow for the extraction and analysis of **Cartap hydrochloride** from plant tissues.



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## References

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